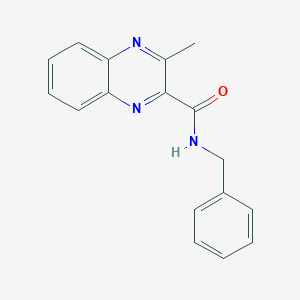
N-Benzyl-3-methylquinoxaline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-3-methylquinoxaline-2-carboxamide is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoxaline core with a benzyl group and a carboxamide functional group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
N-Benzyl-3-methylquinoxaline-2-carboxamide can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with a suitable aldehyde, followed by cyclization and subsequent functionalization. For instance, the condensation of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst can yield the intermediate, which is then cyclized to form the quinoxaline core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize waste and reduce environmental impact .
化学反应分析
Types of Reactions
N-Benzyl-3-methylquinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have different biological activities.
Reduction: Reduction reactions can convert the carboxamide group to an amine, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Aminoquinoxalines
Substitution: Various substituted quinoxalines with different functional groups
科学研究应用
N-Benzyl-3-methylquinoxaline-2-carboxamide has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Industry: The compound is utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties
作用机制
The mechanism of action of N-Benzyl-3-methylquinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. Molecular docking studies have shown that it can bind to human DNA topoisomerase and vascular endothelial growth factor receptor, indicating its potential as an antineoplastic agent .
相似化合物的比较
Similar Compounds
- N-Phenylquinoxaline-2-carboxamide
- N-(Naphthalen-1-ylmethyl)quinoxaline-2-carboxamide
- Quinoxaline-2-carboxamide derivatives
Uniqueness
N-Benzyl-3-methylquinoxaline-2-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the benzyl group enhances its lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the carboxamide group provides opportunities for further functionalization, making it a versatile scaffold for drug development .
属性
CAS 编号 |
112369-35-4 |
|---|---|
分子式 |
C17H15N3O |
分子量 |
277.32 g/mol |
IUPAC 名称 |
N-benzyl-3-methylquinoxaline-2-carboxamide |
InChI |
InChI=1S/C17H15N3O/c1-12-16(20-15-10-6-5-9-14(15)19-12)17(21)18-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21) |
InChI 键 |
IKNJXYGERSHFQD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)NCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


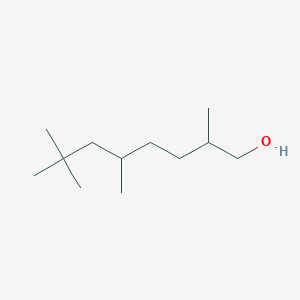
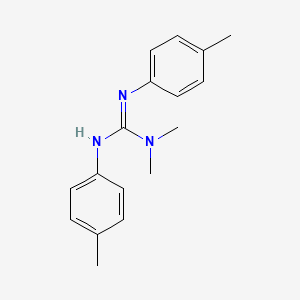
![N'-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide](/img/structure/B14310437.png)
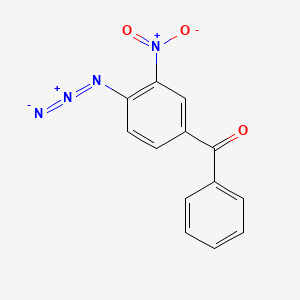
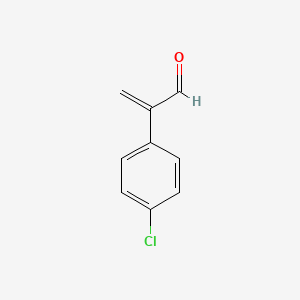
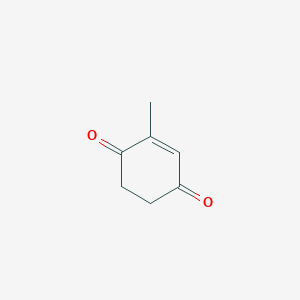
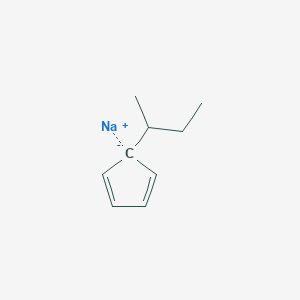
![2-[(E)-(Sulfooxy)diazenyl]pyrazine](/img/structure/B14310461.png)
![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)
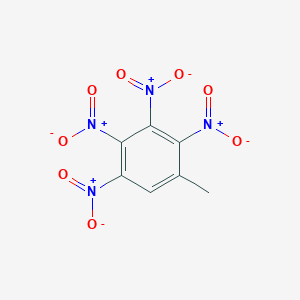
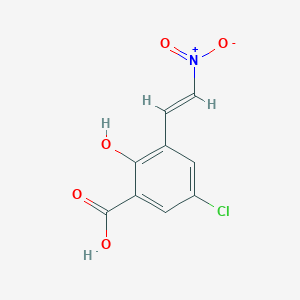
![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
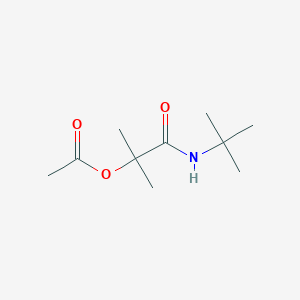
![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)
